molecular formula C19H34N2O B10854145 Cyano-myracrylamide

Cyano-myracrylamide

Cat. No.: B10854145
M. Wt: 306.5 g/mol
InChI Key: RIIUZCPEMOKUSJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of cyano-myracrylamide involves the reaction of tetradecylamine with acrylonitrile under specific conditions . The reaction typically proceeds as follows:

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications.

Chemical Reactions Analysis

Cyano-myracrylamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, radical initiators, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Biological Activity

Cyano-myracrylamide (CMA) is an acrylamide-based compound that has emerged as a significant inhibitor of protein S-acylation, particularly targeting the zinc finger DHHC domain-containing palmitoyltransferases (DHHC-PATs). This article delves into the biological activity of CMA, presenting its mechanism of action, efficacy in various biological contexts, and implications for therapeutic applications.

CMA acts primarily as an inhibitor of the DHHC family of proteins, which are crucial in the post-translational modification known as S-acylation. This modification involves the addition of fatty acid chains to cysteine residues on proteins, influencing their localization and function. CMA's structure includes an acrylamide warhead that allows it to covalently modify DHHC enzymes, thereby inhibiting their activity.

  • IC50 Values : CMA exhibits an IC50 value of approximately 1.35 μM against zDHHC20 in cell-free assays, demonstrating its potency compared to traditional inhibitors like 2-bromopalmitate (2BP) .

Efficacy in Live Cells

Research indicates that CMA effectively inhibits S-acylation in live cells. In studies utilizing metabolic labeling with 17-octadecynoic acid, CMA treatment resulted in a dose-dependent decrease in global S-acylation levels . Furthermore, acyl-biotin exchange assays confirmed the global inhibition of S-acylation by CMA.

Table 1: Comparative Efficacy of CMA and 2BP

CompoundTargetIC50 (μM)Toxicity Level
This compound (CMA)zDHHC201.35 ± 0.26Low
2-Bromopalmitate (2BP)zDHHC Family~6.75High

Cellular Effects and Case Studies

CMA's inhibition of S-acylation has been linked to various cellular processes:

  • EGFR Signaling : CMA modulates epidermal growth factor receptor (EGFR)-mediated signaling pathways, potentially impacting cell proliferation and survival .
  • Lipid Uptake : Studies have shown that CMA affects CD36-mediated lipid uptake and droplet formation in cells, indicating its role in metabolic regulation .
  • Viral Infections : Notably, CMA has been identified as a potential therapeutic agent against SARS-CoV-2 by inhibiting zDHHC9-mediated S-acylation of the viral spike protein, thereby reducing viral infectivity .

Research Findings

Recent studies have highlighted the versatility and effectiveness of CMA across different biological contexts:

  • Neuronal Plasticity : In neuronal cultures, CMA has been shown to influence synaptic protein palmitoylation, which is critical for synaptic plasticity and memory formation .
  • Inflammatory Responses : Research indicates that CMA can modulate inflammatory responses by inhibiting palmitoylation of gasdermin D, a protein involved in pyroptosis and cytokine release .

Properties

Molecular Formula

C19H34N2O

Molecular Weight

306.5 g/mol

IUPAC Name

N-(cyanomethyl)-N-tetradecylprop-2-enamide

InChI

InChI=1S/C19H34N2O/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-21(18-16-20)19(22)4-2/h4H,2-3,5-15,17-18H2,1H3

InChI Key

RIIUZCPEMOKUSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN(CC#N)C(=O)C=C

Origin of Product

United States

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